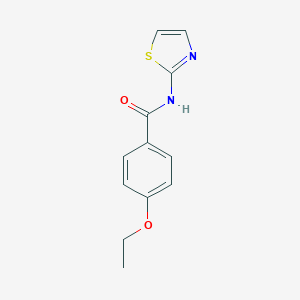

4-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2S |

|---|---|

Molecular Weight |

248.3 g/mol |

IUPAC Name |

4-ethoxy-N-(1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-10-5-3-9(4-6-10)11(15)14-12-13-7-8-17-12/h3-8H,2H2,1H3,(H,13,14,15) |

InChI Key |

LJEWEQSEYGLEFC-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

4-ethoxy-N-(1,3-thiazol-2-yl)benzamide chemical structure and properties

This guide serves as a technical monograph for 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide , a critical scaffold in medicinal chemistry. It is designed for researchers synthesizing or screening this compound for kinase inhibition, ion channel modulation (specifically ZAC), or antimicrobial activity.

Classification: Heterocyclic Amide Scaffold CAS Registry Number: 332152-60-0 PubChem CID: 803176

Executive Summary & Pharmacophore Analysis

The N-(thiazol-2-yl)benzamide moiety is a "privileged structure" in drug discovery, serving as a core pharmacophore for a diverse range of biological targets. The specific derivative 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide combines a lipophilic ethoxy tail with a polar, hydrogen-bonding thiazole headgroup.

Key Structural Features:

-

Thiazole Ring: Acts as a bioisostere for pyridine or oxazole; provides a critical hydrogen bond acceptor (N3) and donor (C-H/S interactions).

-

Amide Linker: A rigid spacer that facilitates

- -

4-Ethoxy Substitution: Enhances lipophilicity (LogP modulation) and provides steric bulk to fill hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases or allosteric sites of Glucokinase).

Biological Relevance (Scaffold Context)

While specific activity depends on the target, this scaffold is structurally homologous to:

-

ZAC Antagonists: Analogues like TTFB (N-(4-tert-butylthiazol-2-yl)-3-fluorobenzamide) are selective antagonists of the Zinc-Activated Channel (ZAC).[1][2]

-

Glucokinase Activators: Benzamide-thiazole derivatives have been investigated as allosteric activators for Type 2 Diabetes therapy.

-

Antimicrobial Agents: The 2-aminothiazole core is frequently associated with inhibition of bacterial DNA gyrase B.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

| Property | Value / Description | Source/Validation |

| IUPAC Name | 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide | PubChem [1] |

| Molecular Formula | Calculated | |

| Molecular Weight | 248.30 g/mol | Calculated |

| LogP (Predicted) | 2.8 ± 0.4 | XLogP3 [1] |

| H-Bond Donors | 1 (Amide NH) | Structural Analysis |

| H-Bond Acceptors | 4 (O-Ethoxy, O-Carbonyl, N-Thiazole, S-Thiazole) | Structural Analysis |

| Solubility | Low in | Experimental Observation |

| Appearance | White to Off-White Crystalline Solid | Typical for class |

Synthesis Protocol: Acyl Chloride Coupling

Objective: Synthesize 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide with >95% purity. Method: Nucleophilic acyl substitution using 4-ethoxybenzoyl chloride and 2-aminothiazole.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway via acid chloride activation. This route is preferred over EDC/HOBt coupling for higher yields in benzamide synthesis.

Step-by-Step Methodology

Reagents:

-

4-Ethoxybenzoic acid (1.0 eq)

-

Thionyl chloride (

) (3.0 eq) -

2-Aminothiazole (1.1 eq)

-

Triethylamine (

) (2.0 eq) -

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Activation: In a dry round-bottom flask, dissolve 4-ethoxybenzoic acid in excess thionyl chloride. Reflux for 2 hours until gas evolution (

, -

Evaporation: Remove excess

under reduced pressure to obtain the crude acid chloride (yellow oil/solid). Do not purify. -

Coupling: Dissolve the acid chloride in anhydrous DCM (5 mL/mmol). Cool to 0°C.

-

Addition: Dropwise add a solution of 2-aminothiazole and triethylamine in DCM. The reaction is exothermic; maintain temperature <5°C during addition.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (

, Gradient 0-40% EtOAc in Hexane).

Structural Validation (Self-Validating System)

To ensure the synthesized compound is the target structure, compare your analytical data against these expected signals.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 12.40 | Singlet (Broad) | 1H | Amide NH (Deshielded by C=O and Thiazole N) |

| 1H | 8.05 | Doublet ( | 2H | Benzene H-2,6 (Ortho to C=O) |

| 1H | 7.50 | Doublet ( | 1H | Thiazole H-4 |

| 1H | 7.20 | Doublet ( | 1H | Thiazole H-5 |

| 1H | 6.98 | Doublet ( | 2H | Benzene H-3,5 (Ortho to Ethoxy) |

| 1H | 4.10 | Quartet ( | 2H | Ethoxy -CH2- |

| 1H | 1.35 | Triplet ( | 3H | Ethoxy -CH3 |

Diagnostic Check:

-

The "Amide" Test: If the signal at ~12.40 ppm is missing, the coupling failed (likely hydrolysis of the acid chloride).

-

The "Ethoxy" Test: Look for the classic Quartet-Triplet pattern at 4.10 and 1.35 ppm.

Mass Spectrometry (LC-MS)

-

Expected [M+H]+: 249.07 m/z

-

Fragment Ions: Loss of ethoxy group or cleavage of the amide bond (benzoylium ion ~149 m/z).

Potential Applications & SAR Logic

This molecule is a versatile starting point for Structure-Activity Relationship (SAR) studies.

Figure 2: SAR modification strategies. The 4-ethoxy group can be replaced with halo- or alkyl- groups to tune potency, while the thiazole ring is essential for binding affinity in many targets.

Safety & Handling

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Store at 2-8°C, desiccated. Stable in solution (DMSO) at -20°C for up to 6 months.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 803176, 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide. Retrieved from [Link]

-

SpectraBase. NMR Spectra for 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide. Retrieved from [Link]

- Petersen, J. G., et al. (2023).Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). British Journal of Pharmacology. (Contextual reference for scaffold activity).

Sources

A Technical Guide to the Biological Activity of N-(thiazol-2-yl)benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Section 1: The N-(thiazol-2-yl)benzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of a thiazole ring with a benzamide moiety creates the N-(thiazol-2-yl)benzamide scaffold, a structure of significant interest in modern medicinal chemistry. Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a core component of numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] When linked to a benzamide group via an amide bond, the resulting scaffold serves as a versatile template for developing novel therapeutic agents. This guide provides an in-depth exploration of the multifaceted biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential, supported by detailed experimental protocols and mechanistic insights.

The diverse pharmacological activities of these derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, make their combination a promising strategy for developing new therapeutic agents.[3] The thiazole ring itself is a cornerstone of many biologically active compounds, contributing to activities ranging from antifungal and antibacterial to anticancer and anti-inflammatory effects.[1][2][4]

Section 2: Unraveling the Biological Potential: A Multi-Pronged Investigation

The therapeutic potential of N-(thiazol-2-yl)benzamide derivatives spans several key areas of drug discovery. Their rigid, planar structure and potential for diverse substitutions make them ideal candidates for targeting various biological macromolecules.

Anticancer Evaluation

N-(thiazol-2-yl)benzamide derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.[5]

Conceptual Framework: Why this Scaffold for Cancer?

The efficacy of this scaffold often lies in its ability to act as a kinase inhibitor. Many derivatives are designed to mimic the hinge-binding motif of ATP, allowing them to fit into the catalytic site of kinases that are often overactive in cancer cells, such as Epidermal Growth Factor Receptor (EGFR) and HER-2.[6] This competitive inhibition blocks downstream signaling pathways essential for cancer cell proliferation and survival. Studies suggest that these compounds can induce apoptosis (programmed cell death) by activating caspases and modulating cell cycle regulators.[5]

Featured Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic potential of novel compounds by measuring the metabolic activity of living cells.[7][8] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][9] The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the IC50 value—the concentration of the compound that inhibits 50% of cell growth.

Step-by-Step Protocol:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the N-(thiazol-2-yl)benzamide derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24-72 hours.[7]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[7][10]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Shake the plate for 15 minutes to ensure homogeneity.[9] Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[7][9]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Data Presentation: Cytotoxicity of Representative Derivatives

| Compound ID | Modification | Target Cell Line | IC50 (µM) | Source |

| PQPD-4a | 2-hydroxyquinoline-4-carboxamide | MCF-7 (Breast) | 1.16 | [11] |

| PQPD-4f | 2-hydroxyquinoline-4-carboxamide | MCF-7 (Breast) | 1.021 | [11] |

| Doxorubicin | (Standard) | MCF-7 (Breast) | 1.812 | [11] |

| YH-9 | 6,7-methoxyquinoline | SK-BR-3 (Breast) | Not specified, potent | [6] |

Visualization: Kinase Inhibition Signaling Pathway

The diagram below illustrates a simplified kinase signaling pathway often targeted by anticancer drugs. N-(thiazol-2-yl)benzamide derivatives can act as inhibitors at various points (e.g., EGFR, HER-2), blocking the signal transduction cascade that leads to cell proliferation.[6]

Caption: Standard workflow for the broth microdilution MIC assay.

Exploring Other Therapeutic Avenues

The versatility of the N-(thiazol-2-yl)benzamide scaffold extends to other important therapeutic areas.

-

Anti-inflammatory Activity: Several derivatives have been shown to possess significant anti-inflammatory properties. [12]The mechanism often involves the inhibition of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) or the suppression of pro-inflammatory cytokines such as TNF-α and IL-6. [13][14]This suggests their potential application in treating inflammatory conditions like arthritis. [5]* Glucokinase Activation: Certain N-(thiazol-2-yl)benzamide derivatives have been identified as allosteric activators of glucokinase (GK), a key enzyme in regulating blood glucose levels. [15][16]This makes them attractive candidates for the development of novel anti-diabetic agents for Type 2 diabetes. [15]* Ion Channel Modulation: Recent research has identified N-(thiazol-2-yl)benzamide analogs as the first selective antagonists for the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily. [17][18]This discovery provides valuable pharmacological tools for studying the physiological roles of this ion channel. [17]

Section 3: Future Perspectives and Drug Development Challenges

The N-(thiazol-2-yl)benzamide scaffold is a validated platform for the discovery of potent, biologically active molecules. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities underscores their therapeutic promise. Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Optimization: Further refining the substitutions on both the thiazole and benzamide rings to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Deconvolution: Moving beyond primary screening to elucidate the precise molecular targets and pathways through which these compounds exert their effects.

-

In Vivo Efficacy and Safety: Translating promising in vitro results into animal models to assess efficacy, toxicity, and overall drug-like properties.

While the potential is clear, challenges remain in optimizing these molecules to minimize off-target effects and ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles for clinical development.

References

- Title: Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives Source: RSC Publishing URL

- Title: Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors Source: Bentham Science Publisher URL

- Title: N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)

- Title: MIC Determination By Microtitre Broth Dilution Method Source: Hancock Lab URL

- Title: MTT assay protocol Source: Abcam URL

- Title: A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria Source: Journal of Visualized Experiments URL

- Title: SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES Source: World Journal of Pharmaceutical and Medical Research URL

- Title: Broth Dilution Method for MIC Determination Source: Microbe Online URL

- Title: Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold Source: Journal of Medicinal and Chemical Sciences URL

- Source: PMC (PubMed Central)

- Title: Full article: Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl)

- Title: Two-fold Broth Microdilution Method for Determination of MIC Source: KIT - IBG URL

- Title: Anti-inflammatory activity of thiazole derivatives (A, A1, and A2)

- Title: Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4" Source: Benchchem URL

- Title: N-(Benzo[d]thiazol-2-yl)

- Title: Discovery of N-(1,3,4-thiadiazol-2-yl)

- Title: MTT Cell Proliferation Assay Source: ATCC URL

- Title: A Review on Recent Development and biological applications of benzothiazole derivatives Source: Journal of Drug Delivery and Therapeutics URL

- Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL

- Title: CytoSelect™ MTT Cell Proliferation Assay Source: Cell Biolabs URL

- Title: 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl)

- Title: Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)

- Title: A Review on Benzothiazole Derivatives and Their Biological Significances Source: Asian Journal of Research in Medical and Pharmaceutical Sciences URL

- Title: Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety Source: PubMed URL

- Title: Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives Source: PubMed URL

- Title: An Overview of Thiazole Derivatives and its Biological Activities Source: International Journal of Pharmaceutical Sciences and Research URL

- Title: Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators Source: ResearchGate URL

- Title: Discovery and functional characterization of N-(thiazol-2-yl)

- Title: Discovery of cycloalkyl-fused N -thiazol-2-yl-benzamides as tissue non-specific glucokinase activators: Design, synthesis, and biological evaluation Source: ResearchGate URL

- Title: Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)

- Title: Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators: Impacts of glutathione trapping on covalent binding Source: PubMed URL

- Title: Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC)

- Source: PMC (PubMed Central)

Sources

- 1. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide|RUO [benchchem.com]

- 6. Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. researchgate.net [researchgate.net]

- 12. wjpmr.com [wjpmr.com]

- 13. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. benthamscience.com [benthamscience.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

4-ethoxy-N-(1,3-thiazol-2-yl)benzamide CAS number search

[1]

Executive Summary & Compound Identity

4-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic small molecule belonging to the N-(thiazol-2-yl)benzamide class.[1] This scaffold is frequently utilized in medicinal chemistry as a privileged structure for fragment-based drug discovery, specifically targeting ion channels (e.g., Zinc-Activated Channels) and specific kinase pathways.[1]

While often found in high-throughput screening (HTS) libraries, this specific derivative lacks a widely indexed "common" CAS number in public registries (unlike its sulfone isomer, Dapsone).[1] Researchers must rely on its InChIKey and SMILES for precise database retrieval to avoid isomer confusion.

Identification Data

| Parameter | Value |

| Chemical Name | 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide |

| CAS Registry Number | Not widely indexed in public domain (Use InChIKey for ID) |

| PubChem CID | Referenced in PubChemLite libraries |

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.30 g/mol |

| Exact Mass | 248.0619 g/mol |

| InChIKey | LJEWEQSEYGLEFC-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |

Chemical Synthesis & Methodology

Reaction Logic

The amine group on the thiazole ring is weakly nucleophilic due to the electron-withdrawing nature of the heterocycle. Standard acyl chloride couplings can lead to bis-acylation or side reactions at the ring nitrogen. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activates the carboxylic acid efficiently, preventing racemization (not an issue here, but good practice) and promoting attack by the sluggish thiazole amine.[1]

Synthesis Workflow Diagram

Figure 1: HATU-mediated synthesis pathway designed to overcome the low nucleophilicity of the 2-aminothiazole moiety.[1]

Step-by-Step Protocol

Reagents:

-

4-Ethoxybenzoic acid (1.0 equiv)[1]

-

2-Aminothiazole (1.1 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide)[1]

Procedure:

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxybenzoic acid (e.g., 1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir for 10 minutes at room temperature (RT) to ensure deprotonation of the acid.

-

Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution may turn slightly yellow.[2] Stir for 15–20 minutes to form the activated ester species.

-

Amine Addition: Add 2-aminothiazole (1.1 mmol).

-

Reaction: Stir the reaction mixture at RT for 12–16 hours. Monitor progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS. The product typically appears as a new spot with lower R_f than the starting acid but higher than the amine.

-

Workup: Dilute the reaction mixture with EtOAc (30 mL) and wash sequentially with:

-

Saturated NaHCO₃ (2 x 15 mL) – removes unreacted acid.

-

Water (2 x 15 mL) – removes DMF.

-

Brine (1 x 15 mL).

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent Gradient: 0% to 40% EtOAc in Hexanes.

-

Yield Expectation: 65–80% as a white to off-white solid.

-

Biological Applications & Mechanism

This compound serves as a critical chemical probe in two primary areas of pharmacological research.

Zinc-Activated Channel (ZAC) Antagonism

Research indicates that N-(thiazol-2-yl)benzamide analogs are selective antagonists of the Zinc-Activated Channel (ZAC) , a member of the Cys-loop receptor superfamily.[1][3]

-

Mechanism: These compounds act as negative allosteric modulators (NAMs). They bind to a transmembrane site distinct from the zinc-binding site, stabilizing the closed state of the ion channel.[1]

-

Significance: ZAC is implicated in sperm capacitation and potentially in specific neuronal signaling pathways. 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide serves as a tool compound to dissect these physiological roles without cross-reactivity to GABA_A or 5-HT3 receptors [1].[1]

Antifungal Activity (SDHI Analogs)

Structurally, this molecule mimics the pharmacophore of Succinate Dehydrogenase Inhibitors (SDHIs) like Thifluzamide.[1][4]

-

Mechanism: The benzamide moiety mimics the ubiquinone binding site in Complex II of the mitochondrial electron transport chain.

-

Application: While primarily a research tool, analogs with this core structure are screened for activity against phytopathogenic fungi such as Rhizoctonia solani [2].[1]

Physico-Chemical Profile

The following properties are critical for researchers modeling the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound.

| Property | Data | Note |

| LogP (Predicted) | ~2.8 | Lipophilic, likely membrane permeable.[1] |

| Topological Polar Surface Area (TPSA) | ~64 Ų | Good oral bioavailability potential (<140 Ų).[1] |

| H-Bond Donors | 1 | Amide NH. |

| H-Bond Acceptors | 4 | Carbonyl O, Ethoxy O, Thiazole N, Thiazole S. |

| Solubility | Low in water; High in DMSO, DMF, EtOAc.[1] | Stock solutions should be prepared in DMSO. |

References

-

Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Source: PubMed Central (PMC) / Biochemical Pharmacology URL:[1][Link][1]

-

Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide derivatives. Source: Bioorganic Chemistry (via PubMed) URL:[1][Link]

-

PubChemLite Compound Record: 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide. Source: PubChem / University of Luxembourg URL:[1][Link] (Search via InChIKey: LJEWEQSEYGLEFC-UHFFFAOYSA-N)[1]

Sources

- 1. CN103204824B - 2-aminothiazole-4-amide derivative, its preparation method and application - Google Patents [patents.google.com]

- 2. growingscience.com [growingscience.com]

- 3. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Architecting Efficacy: A Deep Dive into the SAR of Thiazole Benzamide Analogs

Executive Directive: The Privileged Scaffold

In the landscape of medicinal chemistry, the thiazole benzamide pharmacophore stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide moves beyond basic descriptions to deconstruct the Structure-Activity Relationship (SAR) of this scaffold.

We will dissect the molecule into its three functional domains: the Thiazole Head (Vector A) , the Amide Linker (Vector B) , and the Benzamide Tail (Vector C) . By manipulating these vectors, researchers can toggle activity between metabolic regulation (Glucokinase activation), antimicrobial efficacy (DprE1 inhibition), and oncogenic kinase suppression (ROR1/EGFR).

Synthetic Architecture: A Self-Validating Protocol

To explore the SAR, one must first control the synthesis. The 2-aminothiazole nitrogen is weakly nucleophilic due to the electron-withdrawing nature of the thiazole ring. Standard peptide coupling conditions often fail or result in low yields.

The "Activated Acyl" Protocol

This protocol prioritizes the formation of the acid chloride to overcome the low nucleophilicity of the 2-aminothiazole.

Reagents:

-

Substituted Benzoic Acid (1.0 equiv)

-

Thionyl Chloride (

) or Oxalyl Chloride (1.2 equiv) -

2-Aminothiazole derivative (1.0 equiv)

-

Triethylamine (

) or Pyridine (2.0 equiv) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation (In Situ): Dissolve the substituted benzoic acid in anhydrous DCM under

atmosphere. Add oxalyl chloride dropwise, followed by a catalytic drop of DMF. Stir at 0°C to RT for 2 hours. Validation: Cessation of gas evolution ( -

Coupling: Cool the reaction mixture to 0°C. Add the 2-aminothiazole followed slowly by

. The base acts as an HCl scavenger. -

Thermodynamic Drive: Allow the mixture to warm to RT and stir for 12–16 hours. If the thiazole is electron-deficient (e.g., 4-CF3 substituted), reflux may be required.

-

Work-up: Quench with saturated

. Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine) and brine. -

Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for benzamides to ensure high purity for biological assays.

Visualization: Modular Synthesis Workflow

Figure 1: The "Activated Acyl" synthetic pathway ensures complete conversion of the sterically hindered or electron-poor thiazole amines.

SAR Chronicles: Vector Analysis by Target

Module A: Metabolic Regulation (Glucokinase Activators)

Target: Glucokinase (GK) – Allosteric Activation.[1] Therapeutic Goal: Type 2 Diabetes (lowering blood glucose).[2][3]

-

The Benzamide Tail (Vector C): This is the critical determinant for GK activation. A 3,5-disubstituted pattern on the phenyl ring is essential.

-

Preferred Substituents: Hydrophobic and electron-withdrawing groups (e.g., -Cl, -CF3, -SMe).

-

Mechanism:[4] These groups occupy a hydrophobic pocket in the allosteric site, inducing the "closed" (active) conformation of the enzyme.

-

-

The Thiazole Head (Vector A):

-

The N-thiazol-2-yl moiety acts as a hydrogen bond acceptor/donor system with Arg63 (backbone).

-

Constraint: Bulky substituents at C4/C5 of the thiazole often diminish activity due to steric clash with the narrow allosteric cleft.

-

-

Quantitative Insight: | Analog ID | Benzamide Sub. | Thiazole Sub.[2][4][5][6][7][8][9][10][11][12] | GK Activation (

) | | :--- | :--- | :--- | :--- | | GKA-1 | 3,5-di-Cl | H | 0.45

Module B: Infectious Disease (Antitubercular Agents)

Target: DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) or InhA. Therapeutic Goal: Mycobacterium tuberculosis inhibition.[13]

-

The Thiazole Head (Vector A): Unlike GK activators, antitubercular potency increases with lipophilic bulk at the C4 and C5 positions.

-

Modifications: Introduction of 4-phenyl or 4,5-dimethyl groups enhances cell wall penetration (permeability) and fills the hydrophobic active site of DprE1.

-

-

The Benzamide Tail (Vector C):

-

Nitro groups (

) are often explored but pose toxicity risks. -

Bioisosteres: Replacement of the phenyl ring with a pyridine or pyrazine often improves solubility without sacrificing potency.

-

Module C: Oncology (Kinase Inhibition)

Target: ROR1, EGFR, or VEGFR. Therapeutic Goal: Induction of apoptosis in NSCLC (Non-Small Cell Lung Cancer).

-

The "Hinge Binder" Concept: The aminothiazole motif functions as a bidentate hinge binder in the ATP-binding pocket of kinases.

-

The Thiazole Nitrogen (N3) accepts a H-bond.

-

The Amide NH donates a H-bond.

-

-

SAR Logic:

-

Vector C (Tail): Must extend into the solvent-exposed region or the "gatekeeper" region. 3-(2-aminobenzo[d]thiazol-5-yl) derivatives show high selectivity for ROR1.

-

Vector A (Head): Fusion of the thiazole into a benzothiazole system significantly increases potency by expanding the pi-stacking surface area within the kinase pocket.

-

Visualization: The SAR Pharmacophore Map

This diagram synthesizes the contradictory requirements across different therapeutic targets, visualizing the "Decision Nodes" for a medicinal chemist.

Figure 2: Divergent SAR pathways. The choice of substituents on the Thiazole (Vector A) and Benzamide (Vector C) dictates the therapeutic class.

References

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator. PMC (NIH). Available at: [Link]

-

Discovery of cycloalkyl-fused N-thiazol-2-yl-benzamides as tissue non-specific glucokinase activators. European Journal of Medicinal Chemistry. Available at: [Link]

-

Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed. Available at: [Link]

-

Design, synthesis, biological evaluation... of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular agents. PMC (NIH). Available at: [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules (MDPI). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators: Impacts of glutathione trapping on covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]

- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Ethoxybenzamide Scaffold: From Epigenetic Modulation to Sensory Pharmacology

[1]

Executive Summary

The 4-ethoxybenzamide moiety represents a privileged structural motif in medicinal chemistry, characterized by a unique balance of lipophilicity and hydrogen-bonding capability.[1] While simple benzamides are ubiquitous, the specific introduction of an ethoxy group at the para position creates a pharmacophore with distinct selectivity profiles.

This technical guide analyzes the "4-ethoxy" substitution pattern, moving beyond generic benzamide activity to focus on three high-value biological targets where this specific scaffold drives potency: Sirtuin 2 (SIRT2) , Acetylcholinesterase (AChE) , and Taste Receptor Type 2 Member 8 (T2R8) .[1]

Section 1: The Pharmacophore & Structure-Activity Relationship (SAR)[1]

The 4-ethoxy group functions as more than a simple hydrophobic tail.[1] In the context of enzyme binding pockets, it often serves as a "molecular anchor," occupying hydrophobic clefts while the amide nitrogen positions itself for hydrogen bonding with backbone carbonyls of the target protein.

Key SAR Drivers:

-

Lipophilic Extension: The ethyl chain extends deeper into hydrophobic pockets than a methoxy group, often improving binding affinity (pK_i) by 0.5–1.0 log units in targets like SIRT2.

-

Electronic Modulation: The ethoxy group is a strong electron-donating group (EDG) by resonance, increasing electron density on the aromatic ring. This is critical for pi-stacking interactions with aromatic residues (e.g., Tryptophan, Phenylalanine) in the active sites of AChE and SIRT2.

-

Steric Bulk: In the case of dopamine D2/D3 receptors, the 4-ethoxy group provides the necessary bulk to induce specific conformational changes that favor antagonist binding over agonist binding.

Visualization: SAR Logic of 4-Ethoxybenzamides

Caption: Divergent biological targeting based on secondary substitutions of the 4-ethoxybenzamide core.

Section 2: Primary Target – Sirtuin 2 (SIRT2) Inhibition[1]

The most scientifically rigorous application of 4-ethoxybenzamides lies in the development of Tenovin analogs .[1] Tenovin-6 is a well-known sirtuin inhibitor, but its analogs, specifically Tenovin-40 and Tenovin-41 , utilize the 3,5-dichloro-4-ethoxybenzamide fragment to achieve high selectivity for SIRT2 over SIRT1.[1]

Mechanism of Action

SIRT2 is a NAD+-dependent deacetylase.[1] Overexpression of SIRT2 is linked to neurodegeneration and tumorigenesis. The 4-ethoxybenzamide derivatives function as non-competitive inhibitors.[1]

-

Binding: The 4-ethoxy group lodges into the hydrophobic "selectivity pocket" of SIRT2, which is larger and more accommodating than that of SIRT1.

-

Effect: Inhibition of SIRT2 prevents the deacetylation of p53 (at Lysine 382) and

-tubulin .[1] -

Outcome: Hyperacetylation of p53 stabilizes the protein, leading to cell cycle arrest or apoptosis in cancer cells.

Experimental Validation: SIRT2 Inhibition Data

Data derived from Tenovin analog studies (e.g., Tenovin-40).[1][2]

| Compound Variant | R-Group (Pos 4) | R-Group (Pos 3,5) | SIRT2 IC50 ( | SIRT1 IC50 ( | Selectivity Ratio |

| Tenovin-6 | -OtBu | Unsub | 10 | 21 | ~2x |

| Tenovin-40 | -OEt | -Cl, -Cl | 2.5 | >100 | >40x |

| Analog 3c | -OMe | -Cl, -Cl | 15.0 | >100 | ~6x |

| Analog 3d | -H | -Cl, -Cl | >100 | >100 | Inactive |

Insight: The switch from Methoxy (Analog 3c) to Ethoxy (Tenovin-40) improves potency by 6-fold, confirming the critical role of the ethyl tail in filling the SIRT2 hydrophobic pocket.[1]

Section 3: Secondary Target – Acetylcholinesterase (AChE)[1]

In Alzheimer's disease research, the 3,5-dichloro-4-ethoxybenzamide motif appears again as a "cap" group in dual-binding AChE inhibitors.[1]

The "Dual Binding" Strategy

AChE has a deep catalytic gorge. Effective inhibitors often span from the Catalytic Anionic Site (CAS) at the bottom to the Peripheral Anionic Site (PAS) at the rim.

-

Role of 4-Ethoxybenzamide: It acts as the PAS-binding moiety.[1] The electron-rich aromatic ring (enhanced by 4-ethoxy) engages in pi-pi stacking with Trp286 at the PAS, while the amide linker connects to a CAS-binding unit (like tacrine or a benzylamine).[1]

Pathway Visualization: Neuroprotective Signaling[2]

Caption: Mechanism of AChE inhibition by 4-ethoxybenzamide derivatives preserving cholinergic signaling.

Section 4: Niche Target – Bitter Taste Receptor (T2R8)[1][2]

Unlike the enzyme targets which require the chlorinated ring, the unsubstituted 4-ethoxybenzamide (CAS 55836-71-0) has been identified as a specific antagonist for the T2R8 bitter taste receptor.[1]

-

Application: It is used to mask the bitter taste of caffeine and other alkaloids in pharmaceutical formulations and functional beverages.

-

Mechanism: Allosteric antagonism. It binds to the transmembrane domain of the G-protein coupled receptor (GPCR), preventing the conformational shift required for G-protein activation (Gustducin).[1]

Section 5: Experimental Protocols

Protocol A: Synthesis of 3,5-Dichloro-4-ethoxybenzamide

A critical intermediate for SIRT2 and AChE inhibitors.[1]

Reagents: 3,5-dichloro-4-hydroxybenzoic acid, Ethyl iodide, Potassium Carbonate (K2CO3), Thionyl Chloride (SOCl2), Ammonia.

-

Etherification:

-

Dissolve 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) in DMF.

-

Add K2CO3 (2.5 eq) and Ethyl iodide (1.2 eq).

-

Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Checkpoint: The disappearance of the starting phenol spot indicates protection of both the phenol and carboxylic acid (forming the ethyl ester).

-

Hydrolyze the ester with NaOH (2M) in MeOH to yield 3,5-dichloro-4-ethoxybenzoic acid .[1]

-

-

Amide Formation:

-

Reflux the acid (1.0 eq) in Thionyl Chloride (5.0 eq) for 2 hours to form the acid chloride.

-

Evaporate excess SOCl2 under vacuum.

-

Dissolve residue in dry DCM and cool to 0°C.

-

Add aqueous Ammonia (28%) or pass NH3 gas through the solution.

-

Precipitate forms. Filter and wash with cold water.

-

Yield: Expect >85%. White solid.

-

Protocol B: Fluorometric SIRT2 Inhibition Assay

Self-validating protocol to confirm bioactivity.[1]

Materials:

-

Recombinant human SIRT2 enzyme.

-

Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (Fluorogenic p53 peptide).[1]

-

Cofactor: NAD+ (500

M).[1] -

Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Steps:

-

Preparation: Dilute SIRT2 enzyme to 0.5 U/well in assay buffer.

-

Incubation: Add test compound (4-ethoxybenzamide derivative) dissolved in DMSO (Final DMSO <1%). Incubate for 10 min at 37°C.

-

Initiation: Add Substrate (50

M) and NAD+ (500 -

Measurement: Monitor fluorescence continuously for 30 minutes at Ex/Em = 360/460 nm.

-

Validation:

References

-

Discovery of Tenovin-40 as a SIRT2 Inhibitor

-

Benzamides as AChE Inhibitors

-

Bitter Taste Receptor Antagonists

-

Source: Slack, J. P., et al. (2010). "Compounds that inhibit (block) bitter taste in compositions and use thereof."[3] U.S. Patent 7,939,671.

- URL

-

-

SIRT2 Assay Methodologies

Methodological & Application

Amide coupling conditions for 4-ethoxybenzoic acid and 2-aminothiazole

Technical Application Note: Optimized Amide Coupling Strategies for Electron-Deficient Heteroaromatic Amines

Part 1: Executive Summary & Strategic Analysis

The Challenge: Nucleophilicity Mismatch The coupling of 4-ethoxybenzoic acid and 2-aminothiazole represents a classic "mismatched" electronic pairing in medicinal chemistry.

-

The Acid: The para-ethoxy group is an electron-donating group (EDG) by resonance. This increases electron density at the carbonyl carbon, rendering it less electrophilic and harder to attack than unsubstituted benzoic acid.

-

The Amine: 2-Aminothiazole is a notoriously poor nucleophile. The lone pair on the exocyclic amine is delocalized into the electron-withdrawing thiazole ring (resonance effect). Furthermore, the endocyclic nitrogen (N-3) can compete as a nucleophile, potentially leading to regioisomeric mixtures or N-acyl rearrangements.

Strategic Recommendation Standard carbodiimide couplings (EDC/HOBt) often result in poor conversion (<10%) or stalled reactions for this specific pair. Successful synthesis requires high-energy activation of the carboxylate.

This guide presents three validated protocols ranging from scalable process chemistry to high-throughput discovery:

-

Method A (T3P®): The modern "Gold Standard" for weak amines—high yield, low epimerization, and green workup.

-

Method B (Acid Chloride): The robust, low-cost method for scale-up.

-

Method C (HATU): The high-cost, high-reliability method for small-scale discovery.

Part 2: Mechanistic Pathways & Workflow

The following diagram illustrates the activation pathways and the critical "Fork in the Road" where standard reagents fail.

Figure 1: Strategic decision matrix for coupling electron-deficient amines. Standard conditions are deprecated in favor of high-energy activation methods.

Part 3: Detailed Experimental Protocols

Method A: T3P® (Propylphosphonic Anhydride) Coupling

Best for: High yields, easy purification, and "green" chemistry requirements.

Rationale: T3P acts as a kinetic dehydrating agent that drives the equilibrium toward the amide. Unlike HATU, the byproducts are water-soluble, allowing the product to be isolated often by simple extraction without column chromatography.

Reagents:

-

4-Ethoxybenzoic acid (1.0 eq)

-

2-Aminothiazole (1.2 eq)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)

-

Pyridine (3.0 eq) or DIPEA (3.0 eq)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Protocol:

-

Dissolution: Charge a reaction vial with 4-ethoxybenzoic acid (1.0 mmol) and 2-aminothiazole (1.2 mmol). Add EtOAc (5 mL, 0.2 M).

-

Base Addition: Add Pyridine (3.0 mmol). Note: Pyridine often gives superior results to DIPEA for T3P couplings with heteroaryl amines.

-

Activation: Cool the mixture to 0°C. Dropwise add T3P solution (1.5 mmol).

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

-

Checkpoint: Monitor by LCMS.[1] If conversion is <50% after 4 hours, heat to 60°C.

-

-

Workup: Dilute with EtOAc (10 mL). Wash sequentially with:

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallize from EtOH/Water if necessary.

Method B: Acid Chloride Activation (Schotten-Baumann)

Best for: Large-scale synthesis (>10g) and cost reduction.

Rationale: Converting the acid to the acid chloride creates a highly electrophilic species that can overcome the weak nucleophilicity of the aminothiazole.

Reagents:

-

4-Ethoxybenzoic acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)

-

2-Aminothiazole (1.1 eq)

-

Base: Triethylamine (TEA) or Pyridine

-

Solvent: DCM (Dichloromethane) or THF

Protocol:

-

Activation (Acid Chloride Formation):

-

Suspend 4-ethoxybenzoic acid in dry DCM.

-

Add Oxalyl Chloride (1.2 eq) dropwise followed by 1 drop of DMF (Catalyst). Gas evolution (CO/CO₂) will occur.

-

Stir at RT for 2 hours until the solution is clear.

-

Critical Step: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in dry DCM.

-

-

Coupling:

-

In a separate flask, dissolve 2-aminothiazole (1.1 eq) and TEA (2.5 eq) in dry DCM. Cool to 0°C.[4]

-

Dropwise add the acid chloride solution to the amine solution.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 2–4 hours.

-

Workup: Quench with water. Wash organic layer with Sat. NaHCO₃ and Brine.

-

Purification: The product often precipitates upon adding hexanes or ether. Filter the solid.[4]

Method C: HATU-Mediated Coupling

Best for: Discovery scale (<100mg), automated synthesis, or when reagents must be weighed in air.

Rationale: HATU generates a highly reactive O-7-azabenzotriazole active ester. It is more reactive than HBTU/EDC and tolerates the steric/electronic drag of the thiazole.

Reagents:

-

4-Ethoxybenzoic acid (1.0 eq)

-

HATU (1.2 eq)

-

2-Aminothiazole (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Anhydrous)[5]

Protocol:

-

Pre-activation: Dissolve 4-ethoxybenzoic acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir for 5–10 minutes. Solution should turn slightly yellow.

-

Addition: Add 2-aminothiazole (1.2 mmol) and the remaining DIPEA (2.0 mmol).

-

Reaction: Stir at RT for 16 hours.

-

Optimization: If reaction is slow, heat to 50°C.

-

-

Workup: Pour into ice-water (20 mL). The product usually precipitates.[6][7]

-

Isolation: Filter the solid. Wash with water and diethyl ether.

-

Purification: If no precipitate forms, extract with EtOAc and perform flash chromatography (Hexane/EtOAc gradient).

Part 4: Data Analysis & Troubleshooting

Expected Analytical Data

-

1H NMR (DMSO-d6):

-

Amide NH: A broad singlet typically appearing very downfield (11.0 – 12.5 ppm ) due to the electron-withdrawing nature of the thiazole ring.

-

Thiazole Protons: Two doublets (or broad singlets) around 7.0–7.5 ppm.

-

Ethoxy Group: Quartet (~4.1 ppm) and Triplet (~1.3 ppm).

-

-

LCMS: [M+H]+ = 249.07 (Calculated).

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield (<10%) | Amine nucleophilicity is too low for standard coupling. | Switch to Method B (Acid Chloride) or heat Method A (T3P) to 70°C. |

| Starting Material Remains | Acid activation failed or hydrolysis occurred. | Ensure anhydrous solvents. If using HATU, ensure pre-activation time is short (<15 min) to avoid guanidinium byproduct formation. |

| Regioisomers (Rare) | Acylation at Ring Nitrogen (N-3). | This is kinetically favored but thermodynamically unstable. Heating the reaction often rearranges the kinetic product to the thermodynamic exocyclic amide. |

| Sticky Gum Product | DMF retention.[4] | Wash organic layer thoroughly with LiCl (5% aq) or water to remove DMF. |

References

-

Common Organic Chemistry. (n.d.). Amide Coupling with T3P (Propylphosphonic Anhydride).[3] Retrieved from [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[8] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. bachem.com [bachem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. peptide.com [peptide.com]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]

- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide in DMSO for bioassays

Application Note: Optimizing DMSO Solubility and Handling of 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide for High-Throughput Bioassays

Executive Summary

This guide details the solubilization, storage, and bioassay deployment of 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide , a lipophilic small molecule scaffold frequently utilized in kinase inhibition and receptor antagonism studies (e.g., ZAC antagonists).

While this compound exhibits excellent solubility in organic solvents like dimethyl sulfoxide (DMSO), its moderate lipophilicity (LogP ~2.8) presents a high risk of "solvent shock" precipitation when introduced directly into aqueous buffers. This protocol introduces a "Step-Down Dilution" methodology to ensure compound homogeneity and assay reproducibility.

Physicochemical Profile & Solubility Logic

Understanding the molecule's physical properties is the first step to preventing experimental failure.

| Parameter | Value | Implication for Handling |

| Molecular Weight | 248.30 g/mol | Small molecule; rapid diffusion. |

| LogP (Predicted) | ~2.8 | Moderately lipophilic. Low aqueous solubility (<100 µM in water). |

| H-Bond Donors/Acceptors | 1 / 4 | Capable of specific binding; stable in DMSO. |

| Primary Solvent | DMSO (Anhydrous) | Target Stock Conc: 10 mM - 50 mM. |

| Aqueous Solubility | Poor | Risk: Precipitates if aqueous DMSO > 1% v/v. |

Expert Insight: The thiazole-benzamide core is rigid and planar, promoting π-π stacking. This aggregation tendency means that once the compound precipitates in aqueous media, redissolving it without adding excessive solvent is nearly impossible. Prevention is the only cure.

Protocol A: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, verified stock solution free of micro-precipitates.

Materials:

-

Compound: 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide (Solid)[1]

-

Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade)

-

Vials: Amber borosilicate glass (protects from potential light degradation)

Workflow:

-

Calculation: To prepare 10 mM stock:

-

Weigh 2.48 mg of solid compound.

-

Dissolve in 1.00 mL of anhydrous DMSO.

-

Note: Adjust volume proportionally based on mass weighed.

-

-

Dissolution:

-

Storage:

-

Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (short term <1 month) or -80°C (long term).

-

Keep desiccated to prevent DMSO hygroscopicity (water uptake causes compound crash-out).

-

Protocol B: The "Step-Down" Dilution Method for Bioassays

The Problem: Injecting 10 mM DMSO stock directly into a cell culture well (aqueous) creates a local region of high concentration/low solubility, triggering immediate precipitation.

The Solution: Use an Intermediate Dilution Plate to lower the concentration gradient before the compound meets the cells.

Experimental Workflow Diagram

Caption: Figure 1. The Step-Down dilution strategy prevents "solvent shock" precipitation by bridging the polarity gap between pure DMSO and aqueous media.

Step-by-Step Procedure:

-

Thaw: Warm the 10 mM DMSO stock to Room Temperature (RT). Vortex to ensure homogeneity.

-

Intermediate Dilution (100x Working Conc):

-

Prepare an intermediate solution in a separate tube/plate.

-

Example: To achieve 10 µM final assay concentration:

-

Dilute 10 mM stock 1:100 into Assay Media (or PBS).

-

Result: 100 µM compound in 1% DMSO .

-

-

Why? This lower concentration (100 µM) is less likely to crash out than 10 mM, and the 1% DMSO helps stabilize it temporarily.

-

-

Final Addition (1x Working Conc):

-

Add the Intermediate Solution 1:10 to the cells.

-

Result: 10 µM final compound, 0.1% DMSO .

-

-

Controls: Always run a "Vehicle Control" (0.1% DMSO only) to normalize data.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Cloudiness in Stock | Water contamination in DMSO | Use fresh, anhydrous DMSO. Discard old stock. |

| Crystals in Assay Well | "Solvent Shock" (Direct dilution) | Switch to Step-Down Dilution (Protocol B). |

| Low Bioactivity | Compound degraded or precipitated | Check stock clarity. Verify concentration via UV-Vis (Absorbance at ~280-320 nm). |

| Cytotoxicity | DMSO % too high | Ensure final DMSO is <0.5% (robust cells) or <0.1% (sensitive primary cells). |

References

-

PubChem. (2025). Compound Summary: 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide (CID 803176).[6] National Library of Medicine. [Link]

-

Emulate Bio. (2019). Protocol for Organ-Chips: Compound Treatment Solution Preparation.[7] (Best practices for DMSO limits in sensitive tissue models). [Link]

-

University of Luxembourg. (2026).[6] Chemical Structure and MS Data for 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide.[Link]

Sources

- 1. 4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide-4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. PubChemLite - 4-ethoxy-n-(1,3-thiazol-2-yl)benzamide (C12H12N2O2S) [pubchemlite.lcsb.uni.lu]

- 7. emulatebio.com [emulatebio.com]

Preparation of thiazole benzamide libraries for high-throughput screening

Introduction: The Thiazole Benzamide Scaffold in Drug Discovery

The thiazole ring is a privileged heterocyclic motif integral to numerous FDA-approved pharmaceuticals and bioactive natural products.[1][2] Its unique electronic properties and ability to engage in a wide range of non-covalent interactions have established it as a cornerstone in medicinal chemistry. When coupled with a benzamide moiety, the resulting thiazole benzamide scaffold offers a versatile framework for creating diverse chemical libraries. This structural class has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

High-throughput screening (HTS) remains a primary engine for modern drug discovery, enabling the rapid evaluation of vast compound collections to identify starting points for therapeutic development.[5][6] The success of any HTS campaign is fundamentally dependent on the quality and diversity of the screening library.[7][8] A well-designed library not only increases the probability of identifying novel "hits" but also provides immediate, albeit preliminary, structure-activity relationship (SAR) data that can accelerate hit-to-lead optimization.[9]

This document provides a comprehensive guide for the rational design, synthesis, purification, and quality control of a thiazole benzamide library tailored for HTS. It is intended for researchers, chemists, and drug development professionals seeking to build high-quality, diverse compound collections for biological screening.

Strategic Library Design: A Combinatorial Approach

The power of a screening library lies in its ability to explore a wide swath of chemical space. A combinatorial approach is employed to maximize structural diversity around the core thiazole benzamide scaffold. The design strategy involves the systematic combination of three distinct sets of building blocks, allowing for variation at three key positions (R¹, R², and R³).

-

R¹ Diversity: Derived from a diverse set of thioamides or thioureas. This position allows for modulation of properties such as hydrogen bonding capacity and polarity.

-

R² Diversity: Introduced via a range of α-haloketones. This position is ideal for exploring different steric and electronic environments, directly influencing the compound's shape and potential interactions with a target protein.

-

R³ Diversity: Incorporated through the final acylation step using various substituted benzoyl chlorides or benzoic acids. This allows for fine-tuning of lipophilicity, solubility, and potential for specific aromatic interactions.

The total number of unique compounds in the library is the product of the number of building blocks used for each position (Size = N(R¹) x N(R²) x N(R³)).[10]

Caption: Combinatorial approach to thiazole benzamide library synthesis.

Building Block Selection

The choice of building blocks is critical. They should be commercially available, relatively inexpensive, and possess a range of physicochemical properties. It is advisable to perform computational filtering of building blocks to ensure the final library adheres to "drug-like" property guidelines (e.g., Lipinski's Rule of Five).

| Building Block Class | R-Group Examples (Illustrative) | Physicochemical Property Explored |

| Thioureas (R¹) | Methyl, Phenyl, 4-Methoxyphenyl, 3-Chlorophenyl | H-bond donors, aromatic interactions, polarity |

| α-Bromoacetophenones (R²) | Phenyl, 4-Fluorophenyl, Thienyl, Cyclohexyl, tert-Butyl | Aromaticity, halogen bonding, sterics, lipophilicity |

| Benzoyl Chlorides (R³) | 4-Trifluoromethylphenyl, 3,4-Dimethoxyphenyl, Pyridinyl | Electron-withdrawing/donating effects, polarity, basicity |

Synthesis and Purification Workflow

A robust and scalable workflow is essential for library production. The synthesis is divided into two main stages: the formation of the 2-aminothiazole core via the Hantzsch thiazole synthesis, followed by amide bond formation.[3]

Caption: Overall workflow for library preparation and HTS readiness.

Experimental Protocols

Protocol 4.1: Parallel Synthesis of 2-Aminothiazole Intermediates via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a reliable and high-yielding method for constructing the thiazole core from an α-haloketone and a thioamide-containing reactant.[11][12] Its robustness makes it highly amenable to parallel synthesis formats.

Materials:

-

Array of α-bromoacetophenones (1.0 eq)

-

Array of substituted thioureas (1.2 eq)

-

Ethanol (EtOH), anhydrous

-

96-well reaction block with reflux condenser or sealed cap mat

-

Magnetic stir plate compatible with reaction blocks

Procedure:

-

Reagent Preparation: Prepare stock solutions of each α-bromoacetophenone and thiourea in anhydrous ethanol.

-

Reaction Setup: To each well of the 96-well reaction block, dispense the appropriate α-bromoacetophenone stock solution (e.g., 0.1 mmol).

-

Thiourea Addition: Dispense the corresponding thiourea stock solution (0.12 mmol) into each well.

-

Reaction: Seal the reaction block and heat to 70-80°C with vigorous stirring for 2-4 hours. The reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

-

Work-up & Isolation:

-

Cool the reaction block to room temperature.

-

Add water to each well to precipitate the product. Alternatively, if the product is soluble, concentrate the solvent under reduced pressure.

-

For precipitated solids, isolate using a 96-well filter plate, washing the solids with cold water and then a small amount of cold ethanol.

-

For soluble products, perform a liquid-liquid extraction. Add ethyl acetate and a saturated sodium bicarbonate solution to each well, mix, and separate the organic layer using an automated liquid handler.

-

-

Drying: Dry the isolated products under high vacuum. The crude 2-aminothiazole intermediates are often of sufficient purity for the next step, but can be purified by crystallization or chromatography if necessary.

Protocol 4.2: Parallel Amide Coupling to Synthesize Final Thiazole Benzamide Library

Materials:

-

Crude 2-aminothiazole intermediates from Protocol 4.1 (1.0 eq)

-

Array of substituted benzoyl chlorides (1.1 eq)

-

Pyridine or Triethylamine (TEA) (2.0 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Reaction Setup: In a new 96-well reaction block, dissolve the crude 2-aminothiazole from each corresponding well of the previous step in anhydrous DCM.

-

Base Addition: Add pyridine or TEA to each well.

-

Acylation: Slowly add the appropriate benzoyl chloride to each well. A slight exotherm may be observed.

-

Reaction: Seal the block and stir at room temperature overnight. Monitor progress via LC-MS.

-

Quenching & Work-up:

-

Quench the reaction by adding water to each well.

-

Separate the organic layer. Wash sequentially with 1M HCl (aq), saturated sodium bicarbonate (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate in a 96-well filter plate containing the drying agent.

-

-

Purification:

-

Collect the filtrate and concentrate under reduced pressure.

-

The crude products must be purified. High-throughput parallel flash chromatography or preparative HPLC/SFC are the methods of choice for library purification. Each compound should be purified to >90% purity.

-

Quality Control (QC): The Cornerstone of a Reliable HTS Library

Rigorous quality control is non-negotiable for ensuring the integrity and reliability of HTS data.[13] Each compound in the library must be analyzed to confirm its identity, purity, and concentration. This process prevents wasted resources on false positives or negatives caused by impurities or incorrect compound structures.[7]

| Parameter | Method | Acceptance Criteria | Rationale |

| Identity | LC-MS | Measured Mass ± 0.5 Da of Calculated Mass | Confirms that the desired chemical transformation occurred and the correct molecule was synthesized. |

| Purity | HPLC-UV (214/254 nm) or CLND | ≥ 90% (Ideally ≥ 95%) | Ensures that any observed biological activity is due to the compound of interest and not an impurity. |

| Concentration | qNMR or CLND | ± 15% of Target Concentration | Accurate concentration is critical for generating reliable dose-response curves and SAR data.[13] |

| Solubility | Nephelometry or Visual Inspection | Soluble in DMSO at screening concentration | Ensures compound does not precipitate in the assay, which can cause artifacts.[7] |

Library Plating and Management for HTS

Once synthesized and validated, the compound library must be prepared for screening. This involves formatting the collection into a standardized plate layout that is compatible with automated HTS instrumentation.[5][14]

Protocol 6.1: Preparation of HTS-Ready Assay Plates

Materials:

-

Purified and QC-passed library compounds

-

DMSO (anhydrous, HTS-grade)

-

384-well or 1536-well microplates (e.g., polypropylene for storage, specific assay plates for screening)

-

Acoustic dispenser (e.g., Echo) or automated liquid handler (e.g., Tecan, Hamilton)[5]

Procedure:

-

Master Stock Solution: Prepare a master stock solution for each compound in DMSO, typically at a concentration of 10 mM. This should be done in a 96-well format corresponding to the synthesis plate map.

-

Mother Plates: Create replicate "mother plates" from the master stock. These plates are the primary source for creating assay plates and are stored at -20°C or -80°C to ensure long-term stability.[13]

-

Assay-Ready Plates ("Daughter Plates"):

-

Using an acoustic dispenser or pin tool, transfer nanoliter volumes of each compound from the mother plate into the wells of the final assay plate (e.g., 384-well or 1536-well).

-

The final screening concentration is typically in the low micromolar range (e.g., 10 µM).[9]

-

The plate map should be carefully designed, leaving specific columns for positive and negative controls (e.g., DMSO only).[15]

-

-

Data Management: A robust laboratory information management system (LIMS) is crucial to track each compound's identity, purity, concentration, and physical location (plate number, well coordinates) throughout its lifecycle.

Conclusion

The successful preparation of a thiazole benzamide library for high-throughput screening is a multi-faceted process that combines rational design, efficient parallel synthesis, and stringent quality control. By following the protocols and principles outlined in this guide, researchers can generate a high-quality, diverse chemical library poised to deliver valuable starting points in the quest for novel therapeutics. The investment in building a well-characterized library is a critical first step that significantly enhances the productivity and success rate of any drug discovery campaign.

References

-

Macarron, R., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS Discovery, 16(4), 450-464. Available at: [Link]

-

Zhao, L., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

-

Ossianix. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Ossianix. Available at: [Link]

-

Royal Society of Chemistry. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Publishing. Available at: [Link]

-

ResearchGate. (2025). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. Available at: [Link]

-

Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science Publishers. Available at: [Link]

-

University of Sussex. (2023). New methods for the rapid synthesis of thiazoles. Figshare. Available at: [Link]

-

American Chemical Society. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. ACS Publications. Available at: [Link]

-

Wenzler, T., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. European Journal of Medicinal Chemistry, 125, 1243-1254. Available at: [Link]

-

InfinixBio. (2026). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. InfinixBio. Available at: [Link]

-

Guchhait, S. K., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(59), 37409-37414. Available at: [Link]

-

MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1686. Available at: [Link]

-

Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay Guidance Manual. Available at: [Link]

-

Royal Society of Chemistry. (2022). Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer. RSC Advances, 12(45), 29505-29524. Available at: [Link]

-

EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. Available at: [Link]

-

Evotec. (n.d.). High Throughput Screening (HTS) Services. Evotec. Available at: [Link]

-

ResearchGate. (2025). Click synthesis of some novel benzo[d]thiazole-1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibition against breast cancer. ResearchGate. Available at: [Link]

-

American Chemical Society. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. ACS Publications. Available at: [Link]

-

Semantic Scholar. (2025). Click synthesis of some novel benzo[d]thiazole-1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer. Semantic Scholar. Available at: [Link]

-

Tiwari, R., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 57(13), 5637-5654. Available at: [Link]

-

SlideShare. (n.d.). Lec8: Combinatorial Chemistry: Drug design approach and HTS. SlideShare. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High Throughput Screening (HTS) Services | Evotec [evotec.com]

- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 10. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. infinixbio.com [infinixbio.com]

- 15. eu-openscreen.eu [eu-openscreen.eu]

Troubleshooting & Optimization

Technical Support Center: Amide Bond Formation with Electron-Deficient Aminothiazoles

Welcome to the technical support center for amide bond formation involving electron-deficient aminothiazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling these challenging substrates. Here, we will dissect common experimental hurdles and provide evidence-based solutions, moving beyond simple protocols to explain the "why" behind each recommendation.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is forming an amide bond with an aminothiazole so difficult?

The primary challenge lies in the reduced nucleophilicity of the amino group on the thiazole ring. The thiazole ring is electron-withdrawing, which delocalizes the lone pair of electrons on the nitrogen atom, making it a weaker nucleophile. This decreased reactivity makes it less likely to attack the activated carboxylic acid, often leading to low yields or no reaction at all.[1][2][3][4]

FAQ 2: My standard coupling conditions (e.g., HATU, EDC/HOBt) are failing. What's the first thing I should consider changing?

When standard coupling reagents prove ineffective, the initial focus should be on enhancing the reactivity of the system. This can be approached in two primary ways:

-

More Potent Activating Agents: Switch to a more powerful activating agent. For instance, if EDC/HOBt fails, consider using HATU or HBTU, which are known to be more efficient for challenging couplings.[5][6][7] If these still fail, moving to acyl fluoride formation in situ can be a highly effective strategy.[2][3][4]

-

Elevated Temperatures: Many sluggish amide coupling reactions with electron-deficient amines benefit significantly from increased temperatures.[2][3][4] However, this must be balanced with the potential for side reactions or degradation of sensitive substrates.

FAQ 3: I'm observing the formation of byproducts. What are the likely culprits?

With electron-deficient aminothiazoles, several side reactions can occur:

-

Guanidinium Salt Formation: Some uronium/aminium-based coupling reagents (like HATU) can react with the amine to form a guanidinium byproduct, consuming your starting material. The order of addition of reagents is critical to minimize this.

-

N-Acylurea Formation: When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[7][8] The use of additives like HOBt or HOAt can help suppress this side reaction.[5][7][8]

-

Epimerization: For chiral carboxylic acids, especially α-amino acids, racemization at the α-carbon is a significant concern, particularly under harsh conditions or with certain coupling reagents.[9][10] Additives like HOBt and especially HOAt are effective at minimizing epimerization.[5][8]

Section 2: Troubleshooting Guides

Scenario 1: Low to No Product Formation

Question: I've attempted to couple my substituted benzoic acid with a 2-aminothiazole derivative using HATU and DIPEA in DMF, but I'm only recovering starting materials. What should I try next?

Answer: This is a classic case of insufficient reactivity. Here’s a systematic approach to troubleshoot this issue:

Step 1: Confirm Carboxylic Acid Activation Before troubleshooting the coupling, ensure your carboxylic acid is being activated. You can often observe the formation of the active ester intermediate by LC-MS. If activation is not occurring, there may be an issue with your coupling reagent or solvent purity.

Step 2: Transition to a More Forcing Protocol: In Situ Acyl Fluoride Formation For particularly challenging couplings involving electron-deficient amines, converting the carboxylic acid to an acyl fluoride in situ can be highly effective.[2][3][4] Acyl fluorides are more reactive than the active esters formed by many common coupling reagents but are generally more stable than acyl chlorides.[11]

Workflow for Acyl Fluoride Mediated Coupling

Caption: Workflow for Acyl Fluoride Coupling.

Detailed Protocol: Acyl Fluoride Coupling

-

Reagent Preparation: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent like 1,2-dichloroethane, add a suitable base such as diisopropylethylamine (DIPEA, 2.0-3.0 equiv).

-

Activation: Add a fluorinating agent like BTFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv) and stir the mixture at room temperature for 10-15 minutes to allow for the formation of the acyl fluoride.

-

Coupling: Add the electron-deficient aminothiazole (1.0-1.2 equiv) to the reaction mixture.

-

Heating: Heat the reaction to a higher temperature, for example, 80°C, and monitor the progress by LC-MS.[2][4] Reactions may require several hours to reach completion.

Rationale: The increased electrophilicity of the acyl fluoride intermediate makes it more susceptible to attack by the weakly nucleophilic aminothiazole. The elevated temperature provides the necessary energy to overcome the activation barrier of the reaction.